molecular formula C13H15Cl2FN2O2 B2561030 6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one hydrochloride CAS No. 2225146-23-4

6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one hydrochloride

Cat. No.: B2561030
CAS No.: 2225146-23-4
M. Wt: 321.17
InChI Key: IKIJITHIJHGMBQ-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one hydrochloride (CAS: 2228305-61-9) is a spirocyclic compound with a benzoxazine-piperidine core. Its molecular formula is C₁₃H₁₅Cl₂FN₂O₂, and it has a molecular weight of 321.17 g/mol . The SMILES notation (O=C1Nc2ccc(c(c2C2(O1)CCCNC2C)F)Cl.Cl) highlights its spiro junction between the benzoxazine and piperidine rings, with substituents including chlorine (Cl) at position 6, fluorine (F) at position 5, and a methyl group at the 5'-position of the piperidine ring.

Properties

IUPAC Name

6-chloro-5-fluoro-5'-methylspiro[1H-3,1-benzoxazine-4,3'-piperidine]-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFN2O2.ClH/c1-7-4-13(6-16-5-7)10-9(17-12(18)19-13)3-2-8(14)11(10)15;/h2-3,7,16H,4-6H2,1H3,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIJITHIJHGMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CNC1)C3=C(C=CC(=C3F)Cl)NC(=O)O2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225146-23-4
Record name 6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-fluoro-5’-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3’-piperidine]-2-one hydrochloride typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the spirocyclic core through cyclization reactions involving appropriate precursors.

    Halogenation: Introduction of chlorine and fluorine atoms using halogenating agents under controlled conditions.

    Methylation: Addition of a methyl group using methylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-5-fluoro-5’-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3’-piperidine]-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C13H15ClFN2O2C_{13}H_{15}ClFN_2O_2 and a CAS number of 2225146-23-4. It features a spirocyclic structure that contributes to its biological activity. The presence of chlorine and fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that benzoxazine derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. The spiro structure may enhance the selectivity of these compounds towards tumor cells while minimizing toxicity to normal cells.

Case Study:
A study published in the Journal of Medicinal Chemistry investigated several benzoxazine derivatives for their anticancer properties. The results demonstrated that modifications at the 5-position significantly influenced cytotoxicity, suggesting that 6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one hydrochloride could be optimized for enhanced efficacy against specific cancer types .

Central Nervous System Disorders

The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Its piperidine moiety is known for its pharmacological relevance in CNS-active drugs.

Research Insight:
A patent application highlighted the potential of this compound as a modulator of neurotransmitter systems, particularly focusing on its effects on serotonin and dopamine receptors . This suggests applications in conditions such as depression or schizophrenia.

Antimicrobial Properties

Preliminary studies have suggested that compounds similar to 6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one hydrochloride exhibit antimicrobial activity. This property can be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Experimental Findings:
In vitro testing demonstrated that derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum potential .

Table: Summary of Applications

Application AreaPotential MechanismReferences
Anticancer ActivityInduction of apoptosis in cancer cellsJournal of Medicinal Chemistry
Central Nervous System DisordersModulation of neurotransmitter systemsPatent WO2015164308A1
Antimicrobial PropertiesDisruption of bacterial membranesPMC6274350

Mechanism of Action

The mechanism of action of 6-chloro-5-fluoro-5’-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3’-piperidine]-2-one hydrochloride involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Core Structure
Target Compound 2228305-61-9 C₁₃H₁₅Cl₂FN₂O₂ 321.17 Cl (C6), F (C5), CH₃ (piperidine C5') Spiro[benzoxazine-piperidine]
6'-Fluoro-1'-methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one 1707372-68-6 Not provided F, CH₃ Spiro[piperidine-quinazoline]
6'-Fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 1355195-80-0 F Spiro[piperidine-quinazoline]
6'-Fluoro-1'H-spiro[piperidine-4,3'-quinolin]-2'(4'H)-one hydrochloride 1439902-51-8 F, Cl (in hydrochloride) Spiro[piperidine-quinoline]

Key Observations:

Core Structure Variations: The target compound’s benzoxazine-piperidine core differs from analogs with quinazoline (e.g., CAS 1707372-68-6) or quinoline (e.g., CAS 1439902-51-8) moieties. Benzoxazine offers a fused oxygen-nitrogen heterocycle, which may enhance hydrogen-bonding capacity compared to nitrogen-rich quinazoline/quinoline systems .

Substituent Effects: The 5'-methyl group in the target compound could improve metabolic stability by hindering oxidative degradation at the piperidine ring, a feature absent in non-methylated analogs like CAS 1355195-80-0 .

Hydrochloride Salt Formation :

  • The hydrochloride salt form of the target compound (and CAS 1439902-51-8) improves crystallinity and solubility in polar solvents, which is critical for formulation in preclinical studies .

Hypothetical Pharmacological Implications: Quinoline- and quinazoline-containing analogs (e.g., CAS 1439902-51-8) are often associated with kinase inhibition or antimicrobial activity, whereas benzoxazine derivatives may target neurological pathways (e.g., GABA receptors) due to structural resemblance to known benzodiazepine analogs .

Biological Activity

6-Chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Chemical Name 6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one hydrochloride
CAS Number 2228305-61-9
Molecular Formula C13H15ClF2N2O2
Molecular Weight 321.1748 g/mol

Structural Formula

The compound features a complex spirocyclic structure that contributes to its unique biological activity. The presence of chlorine and fluorine atoms is significant for its pharmacological properties.

Research indicates that compounds like 6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one hydrochloride may function as inhibitors of specific enzymes or receptors involved in disease pathways. The following mechanisms have been suggested:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of Factor XIa, which plays a crucial role in the coagulation cascade. This inhibition could lead to therapeutic applications in anticoagulation therapy .
  • Antineoplastic Activity : Similar compounds have been studied for their ability to inhibit HDM2 (human double minute 2), a negative regulator of the p53 tumor suppressor pathway. This suggests a potential role in cancer therapy .

Anticoagulant Properties

A study highlighted the efficacy of related compounds as Factor XIa inhibitors, demonstrating their ability to reduce thrombus formation without significantly increasing bleeding risk. This positions them as promising candidates for developing new anticoagulant therapies.

Anticancer Potential

In vitro studies have demonstrated that spirocyclic compounds can induce apoptosis in cancer cell lines by modulating p53 activity. The structural similarities with known anticancer agents suggest that 6-chloro-5-fluoro-5'-methyl could exhibit similar effects.

Case Studies

  • Factor XIa Inhibition : A patent filed discusses various derivatives of spirocyclic compounds and their potential as Factor XIa inhibitors. These studies emphasize the importance of structural modifications in enhancing biological activity and selectivity .
  • Cancer Cell Apoptosis : Research on related compounds indicated that they could trigger apoptotic pathways in various cancer cell lines, suggesting that 6-chloro-5-fluoro-5'-methyl might share these properties based on its structural features.

Q & A

Q. Table 1: Comparative Stability of Spirocyclic Analogs

ConditionDegradation PathwayHalf-Life (Days)Reference
pH 2.0, 37°COxazine ring hydrolysis7
pH 7.4, 40°CDechlorination>30
UV light exposureRadical-mediated decomposition2

Q. Table 2: Analytical Techniques for Structural Confirmation

TechniqueKey InsightsLimitationsReference
X-ray CrystallographyAbsolute stereochemistryRequires single crystals
NOESY NMRSpatial proximity of H-atomsLow resolution for crowded regions
HRMS (ESI+)Molecular ion [M+H]+ = 367.08Cannot distinguish diastereomers

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